Precursor-Enabling Potency: The N–H Tetrazole as the Obligate Synthetic Gateway to the 2 nM MAO-B Inhibitor 16a
5-[4-(Benzyloxy)phenyl]-2H-tetrazole (compound 14a) is the direct N–H precursor that, upon N²-cyanoethylation, yields compound 16a – one of the most potent and selective reversible MAO-B inhibitors reported. Compound 16a achieves an IC₅₀ of 2 nM against rat brain MAO-B, which is 15-fold more potent than the reference inhibitor lazabemide (IC₅₀ 30 nM) [1]. The N–H parent compound is the only synthetic entry point that permits this specific N²-functionalisation; N¹-substituted or N²-methylated analogs cannot access the same substitution pattern [2]. Without the free N–H tetrazole, the 2 nM potency gate is structurally inaccessible.
| Evidence Dimension | MAO-B inhibitory potency of N²-cyanoethyl derivative accessible from the target compound vs. reference inhibitor |
|---|---|
| Target Compound Data | Compound 16a (derived from target 14a): IC₅₀ = 2 nM vs. rat MAO-B |
| Comparator Or Baseline | Lazabemide (Ro 19-6327): IC₅₀ = 30 nM vs. rat MAO-B |
| Quantified Difference | 15-fold greater potency (2 nM vs. 30 nM) |
| Conditions | In vitro rat brain mitochondrial MAO-B assay; preincubation of inhibitor with enzyme before substrate addition; IC₅₀ from −log concentration–inhibition plots (n ≥ 4 concentrations) |
Why This Matters
Procurement of the N–H tetrazole is the sole synthetic gateway to the 2 nM MAO-B inhibitor scaffold; sourcing the pre-alkylated derivative forfeits the ability to explore structure–activity relationships at the N² position.
- [1] Lebreton, L.; Curet, O.; Gueddari, S.; Mazouz, F.; Bernard, S.; Burstein, C.; Milcent, R. J. Med. Chem. 1995, 38 (24), 4786–4792. Table 3: 16a IC₅₀ (MAO-B) = 0.002 µM; lazabemide IC₅₀ (MAO-B) = 0.030 µM. View Source
- [2] Roh, J.; Vávrová, K.; Hrabálek, A. Eur. J. Org. Chem. 2012, 2012 (31), 6101–6118. Regioselectivity of 5-substituted tetrazole N-alkylation. View Source
